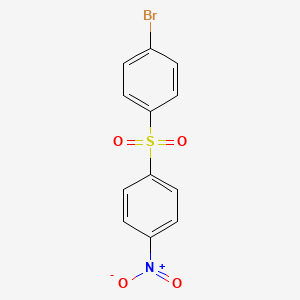

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene

説明

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene, also known as 4-bromophenylsulfonyl-4-nitrobenzene or 4-BPSNB, is a synthetic compound with a wide range of applications in the fields of science and industry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and agrochemicals. It is also used as a catalyst in the production of polymers and as a monomer in the production of polyurethanes. 4-BPSNB is a versatile compound with a wide range of applications in industry, research, and medicine.

科学的研究の応用

Applications in Organic Synthesis

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene is utilized in organic synthesis processes. For instance, Lupi et al. (2009) demonstrated its use in the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process is significant in the synthesis of alpha-quaternary alpha-amino acid derivatives, highlighting the compound's role in producing complex organic molecules (Lupi et al., 2009).

Electrochemical Studies

Ernst et al. (2013) explored the electrochemical behavior of 1-bromo-4-nitrobenzene radical anions in room temperature ionic liquids. Their research indicates that this compound exhibits unique reactivity in such environments, contrasting its behavior in conventional non-aqueous solvents. This study is pivotal in understanding the electrochemical properties of this compound derivatives (Ernst et al., 2013).

Nonlinear Optical Properties

Research by Parol et al. (2020) discusses the growth of single crystals of chalcone derivatives, including this compound related compounds. These materials exhibit significant nonlinear optical properties, useful in photonics and telecommunications (Parol et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, this compound plays a role in the synthesis of various drugs. For example, Klok et al. (2006) used a derivative of this compound in the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound used in medical imaging (Klok et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, Sato and Yokoyama (1984) described the use of a this compound derivative in the synthesis of polysulfones. These materials have applications in high-performance plastics, engineering, and material science (Sato & Yokoyama, 1984).

作用機序

Target of Action

It is known that this compound is an important organic intermediate and has been used in the synthesis of angiotensin ii at1/at2 receptor antagonists and endothelin receptor antagonists .

Mode of Action

Sulfonyl chlorides are typically used in organic synthesis for introducing a sulfonyl group into a molecule .

Biochemical Pathways

Given its use in the synthesis of receptor antagonists, it can be inferred that it may play a role in modulating the activity of these receptors and thus influence the associated biochemical pathways .

Result of Action

Given its use in the synthesis of receptor antagonists, it can be inferred that its action could result in the modulation of receptor activity, potentially leading to changes in cellular signaling and function .

特性

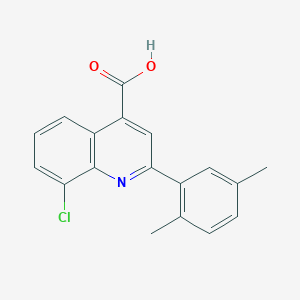

IUPAC Name |

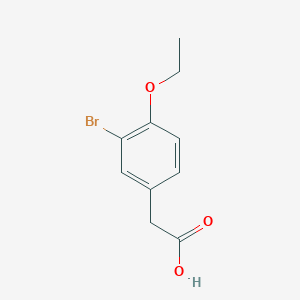

1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHAXWUKVPWYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)